(R)-1-(pyrrolidin-3-yl)piperidine
Overview
Description
®-1-(pyrrolidin-3-yl)piperidine is a chiral compound that consists of a piperidine ring attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyrrolidin-3-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and piperidine.
Formation of Intermediate: The pyrrolidine ring is first functionalized to introduce a suitable leaving group.
Cyclization: The functionalized pyrrolidine is then reacted with piperidine under basic conditions to form the desired ®-1-(pyrrolidin-3-yl)piperidine.
Industrial Production Methods
Industrial production methods for ®-1-(pyrrolidin-3-yl)piperidine may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
®-1-(pyrrolidin-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(pyrrolidin-3-yl)piperidine: The enantiomer of ®-1-(pyrrolidin-3-yl)piperidine, which may have different biological activities.
1-(pyrrolidin-3-yl)pyrrolidine: A similar compound with two pyrrolidine rings.
1-(piperidin-3-yl)piperidine: A similar compound with two piperidine rings.
Uniqueness
®-1-(pyrrolidin-3-yl)piperidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.
Properties
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428355 | |
Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913812-09-6 | |
Record name | 1-(3R)-3-Pyrrolidinyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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